2-[(3-Bromo-4-fluorophenyl)methylsulfonyl]-1-methylimidazole
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Overview
Description
2-[(3-Bromo-4-fluorophenyl)methylsulfonyl]-1-methylimidazole is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 2-[(3-Bromo-4-fluorophenyl)methylsulfonyl]-1-methylimidazole is not fully understood, but it is believed to involve the disruption of protein-protein interactions. This compound has been found to bind to a specific site on the protein Hsp90, which is involved in the regulation of many other proteins in the cell. By binding to this site, 2-[(3-Bromo-4-fluorophenyl)methylsulfonyl]-1-methylimidazole may interfere with the ability of Hsp90 to interact with other proteins, leading to changes in cellular function.
Biochemical and Physiological Effects:
Studies have shown that 2-[(3-Bromo-4-fluorophenyl)methylsulfonyl]-1-methylimidazole has a number of interesting biochemical and physiological effects. For example, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce the degradation of certain proteins involved in cancer cell survival. Additionally, 2-[(3-Bromo-4-fluorophenyl)methylsulfonyl]-1-methylimidazole has been found to modulate the activity of enzymes involved in cellular metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(3-Bromo-4-fluorophenyl)methylsulfonyl]-1-methylimidazole in lab experiments is its specificity for the Hsp90 protein. This allows researchers to study the function of this protein in a more targeted way. However, one limitation of using this compound is that it may have off-target effects on other proteins in the cell, leading to unintended consequences.
Future Directions
There are a number of future directions for research on 2-[(3-Bromo-4-fluorophenyl)methylsulfonyl]-1-methylimidazole. One area of interest is the development of more potent and selective compounds that can be used to study the function of Hsp90 and other proteins involved in cellular processes. Additionally, researchers may investigate the potential of this compound as a therapeutic agent for the treatment of cancer and other diseases. Finally, further studies may be conducted to better understand the mechanism of action of 2-[(3-Bromo-4-fluorophenyl)methylsulfonyl]-1-methylimidazole and its effects on cellular metabolism.
Synthesis Methods
The synthesis of 2-[(3-Bromo-4-fluorophenyl)methylsulfonyl]-1-methylimidazole involves the reaction of 3-bromo-4-fluorobenzyl chloride with sodium methylimidazole-1-sulfinate. This reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide at elevated temperatures. The resulting product can be purified using chromatography techniques.
Scientific Research Applications
2-[(3-Bromo-4-fluorophenyl)methylsulfonyl]-1-methylimidazole has been studied for its potential applications in scientific research. One area of interest is its potential use as a tool for studying protein-protein interactions. This compound has been found to bind to a specific site on the protein Hsp90, which is involved in a number of cellular processes. By studying the interaction between 2-[(3-Bromo-4-fluorophenyl)methylsulfonyl]-1-methylimidazole and Hsp90, researchers can gain insights into the structure and function of this important protein.
properties
IUPAC Name |
2-[(3-bromo-4-fluorophenyl)methylsulfonyl]-1-methylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFN2O2S/c1-15-5-4-14-11(15)18(16,17)7-8-2-3-10(13)9(12)6-8/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRCSWMHQQKBNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)CC2=CC(=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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